3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid
Overview
Description
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings The compound is further functionalized with an iodine atom, a methyl group, a phenylsulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyrrole and pyridine derivative under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an electrophilic iodination reaction using iodine or an iodine-containing reagent.
Methylation: The methyl group can be added through a methylation reaction using a methylating agent such as methyl iodide.
Phenylsulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a phenylsulfonyl chloride reagent.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl group, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the iodine atom or the phenylsulfonyl group, resulting in deiodination or desulfonylation.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Coupling Reactions: Palladium catalysts with boronic acids or organostannanes under mild conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the methyl or phenylsulfonyl groups.
Reduction Products: Deiodinated or desulfonylated derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Aryl or alkyl-substituted derivatives.
Scientific Research Applications
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to certain targets, while the iodine atom can facilitate interactions through halogen bonding. The carboxylic acid group can also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the pyridine ring.
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar structure but lacks the iodine atom.
3-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar structure but lacks the methyl group.
Uniqueness: The presence of the iodine atom, methyl group, phenylsulfonyl group, and carboxylic acid group in 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid imparts unique chemical properties and reactivity
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O4S/c1-9-7-11-12(16)13(15(19)20)18(14(11)17-8-9)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGIKNFXDNJRSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2I)C(=O)O)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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